molecular formula C14H9ClN4O2 B5215407 1-(4-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-(4-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B5215407
M. Wt: 300.70 g/mol
InChI Key: KXKMUVWVIWZBEF-UHFFFAOYSA-N
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Description

Molecular Structure and Properties 1-(4-Chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (C₁₄H₁₀ClN₄O₂; molecular weight: 300.71 g/mol) is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-chlorophenyl group at position 1, a pyridin-4-yl group at position 5, and a carboxylic acid at position 4 (Fig. 1).

Biological Relevance
This compound has demonstrated antitumor activity, particularly against the NCI-H522 lung cancer cell line, with a growth inhibition (GP) value of 68.09% . Its structural motif is associated with selective inhibition of c-Met kinase, a receptor tyrosine kinase implicated in tumor progression and metastasis .

Properties

IUPAC Name

1-(4-chlorophenyl)-5-pyridin-4-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4O2/c15-10-1-3-11(4-2-10)19-13(9-5-7-16-8-6-9)12(14(20)21)17-18-19/h1-8H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKMUVWVIWZBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often referred to as the “click chemistry” approach.

    Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the triazole ring.

    Attachment of the Pyridinyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, to attach the pyridinyl group to the triazole ring.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and specific temperature and pressure conditions to optimize the reaction.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound has shown potential in inhibiting tumor cell proliferation through apoptosis induction. Research indicates that it may interfere with specific signaling pathways involved in cancer progression .

Antimicrobial Properties

1-(4-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has been evaluated for its antimicrobial efficacy:

  • Activity Against Bacteria and Fungi : Laboratory tests reveal that this compound exhibits significant activity against various strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Pesticidal Activity

The compound's structure suggests potential use as a pesticide:

  • Insecticidal Properties : Studies indicate that derivatives of triazoles can act as effective insecticides. The chlorophenyl group enhances the insecticidal activity against pests while maintaining low toxicity to non-target organisms .

Herbicidal Potential

Research has also explored its herbicidal properties:

  • Weed Management : The compound's ability to inhibit specific metabolic pathways in plants suggests that it could be developed into a selective herbicide, targeting weeds without harming crops .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various triazole derivatives, including this compound. Results showed a significant reduction in cell viability in several cancer cell lines, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In an investigation reported in Antibiotics, the compound was tested against resistant bacterial strains. The results demonstrated that it inhibited bacterial growth effectively, suggesting its application in treating infections caused by multidrug-resistant organisms .

Summary Table of Applications

Application AreaSpecific UseFindings
Medicinal ChemistryAnticancer AgentInduces apoptosis in tumor cells
Antimicrobial AgentEffective against resistant bacterial strains
Agricultural ScienceInsecticideHigh efficacy against agricultural pests
HerbicidePotential for selective weed management

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating specific biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents at positions 1, 4, and 5 of the triazole ring. Key analogues include:

Compound Name Substituents (Position 1 / 5) Molecular Weight (g/mol) Key Biological Activity (GP%) Reference
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-ClPh / CF₃ 305.66 NCI-H522: 68.09%
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 4-EtOPh / CHO 291.27 Ring-chain tautomerism (20% cyclic form)
5-(Pyridin-4-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid p-Tolyl / Pyridin-4-yl 280.29 Synthetic intermediate
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazol-2-yl / CH₃ 226.24 LOX IMVI (melanoma): 62.25%

Key Observations

  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in the 5-position enhances antitumor activity (GP = 68.09%) compared to pyridinyl or methyl substituents, likely due to increased lipophilicity and metabolic stability .
  • Aromatic vs. Aliphatic Substituents : Pyridin-4-yl at position 5 (target compound) improves solubility and binding to kinase targets compared to aliphatic groups like methyl .
  • Tautomerism : The formyl-substituted analogue (1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid) exhibits ring-chain tautomerism, with 20% existing as a cyclic hemiacetal, which may influence its reactivity and bioavailability .
Physicochemical Properties
  • Solubility : The pyridin-4-yl group enhances aqueous solubility compared to purely aromatic substituents (e.g., phenyl).

Biological Activity

1-(4-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (commonly referred to as BB11-0165) is a compound belonging to the triazole family, known for its diverse biological activities. The 1,2,3-triazole moiety is particularly significant in medicinal chemistry due to its role in drug design and development. This article explores the biological activity of BB11-0165, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C14H9ClN4O2
  • Molecular Weight : 300.7 g/mol
  • Chemical Structure : The compound features a triazole ring substituted with a chlorophenyl group and a pyridinyl group, contributing to its lipophilicity and biological activity.
PropertyValue
Compound IDBB11-0165
Molecular FormulaC14H9ClN4O2
Molecular Weight300.7 g/mol
SMILESc1cnccc1c1c(C(O)=O)nnn1c1ccc(cc1)[Cl]

Synthesis

The synthesis of this compound typically involves the reaction of appropriate azides and alkynes through the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method. This method is favored for its efficiency and mild reaction conditions.

Anticancer Properties

Research indicates that compounds containing the 1,2,3-triazole scaffold exhibit promising anticancer activity. The nitrogen atoms in the triazole ring facilitate interactions with various biological targets:

  • Mechanism of Action : The triazole ring can act as an enzyme inhibitor by mimicking substrate interactions. In particular, derivatives of this compound have shown potential as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tumor immune evasion. For instance, related compounds have demonstrated IC50 values as low as 0.023 μM against IDO1 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Fungal Activity : In vitro studies have shown that triazole derivatives can exhibit fungicidal activity against various filamentous fungi and Candida species. Screening results indicate that certain derivatives possess effective Minimum Inhibitory Concentrations (MICs) ranging from 4 to 9 μM .

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterases:

  • Cholinesterase Inhibitors : Compounds similar to BB11-0165 have been reported to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in treating neurodegenerative diseases such as Alzheimer's . The inhibition percentages at 100 µM for various related compounds were significant, with some achieving over 90% inhibition.

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of triazole derivatives, researchers synthesized several compounds based on the 1H-triazole framework. Among these, a derivative similar to BB11-0165 exhibited potent activity against cancer cell lines with minimal cytotoxicity towards normal cells.

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antifungal activity of triazole derivatives against clinical isolates of Candida species. The results indicated that specific modifications in the chemical structure enhanced antifungal efficacy, making these compounds promising candidates for further development.

Q & A

Q. What are the optimized synthetic routes for 1-(4-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis typically employs click chemistry , specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), to construct the triazole core. Key steps include:

  • Azide preparation : Reacting 4-chlorophenyl azide with a pyridin-4-yl-substituted alkyne precursor.
  • Cycloaddition : Using Cu(I) iodide as a catalyst in dimethyl sulfoxide (DMSO) or dichloromethane (DCM) under reflux (60–80°C) to form the triazole ring .
  • Carboxylic acid introduction : Hydrolysis of ester intermediates (e.g., ethyl esters) under basic conditions (NaOH/EtOH) to yield the final carboxylic acid derivative .

Q. What analytical techniques are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the pyridinyl protons (δ 8.5–7.3 ppm) and triazole carbons (C-4: ~150 ppm) to confirm regioselectivity .
  • X-ray crystallography : Refinement using SHELXL for accurate determination of bond lengths (e.g., triazole N–N bonds: ~1.3 Å) and torsion angles. SHELX programs are robust for handling high-resolution data and twinning .
  • Mass spectrometry : Confirm molecular weight via ESI+ (e.g., [M+H]+ = 281 for pyridinyl analogs) .

Advanced Research Questions

Q. How do crystallographic challenges (e.g., twinning, disorder) affect structural refinement?

  • Twinning : Use SHELXL’s TWIN command to model twinned data. For example, pseudo-merohedral twinning in triazole derivatives requires refining twin laws (e.g., BASF parameter) .
  • Disorder : Apply PART and SIMU restraints to model disordered pyridinyl or chlorophenyl groups. High-resolution data (>1.0 Å) improves occupancy refinement .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Assay standardization : Compare IC50 values under consistent conditions (e.g., NCI-H522 lung cancer cells vs. A549/ATCC lines) .
  • Structural analogs : Evaluate substituent effects. For example, replacing the pyridinyl group with a trifluoromethyl moiety (as in ) increases antiproliferative activity (GP = 68.09% vs. 70.01%) .
  • Solubility optimization : Adjust formulation (e.g., DMSO co-solvents) to mitigate false negatives caused by poor bioavailability .

Q. What mechanistic insights explain the compound’s anticancer activity?

  • Target engagement : The pyridinyl group may interact with kinases (e.g., c-Met) via π-π stacking, while the triazole-carboxylic acid moiety chelates metal ions in active sites .
  • PROTAC applications : The carboxylic acid enables conjugation to E3 ligase ligands, facilitating targeted protein degradation (e.g., in lung cancer models) .

Q. How can synthetic yields be improved for scale-up studies?

  • Catalyst optimization : Replace Cu(I) iodide with Cu(0) nanoparticles for higher regioselectivity (1,4-triazole >95%) .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining yields >85% .

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